Quazinone, is a phosphodiesterase 3 (PDE3) inhibitor and novel cardiotonic agent with vasodilating properties.
Quazinone
CAS No.: 70018-51-8
Cat. No.: VC0540819
Molecular Formula: C11H10ClN3O
Molecular Weight: 235.67 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70018-51-8 |
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Molecular Formula | C11H10ClN3O |
Molecular Weight | 235.67 g/mol |
IUPAC Name | (3R)-6-chloro-3-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |
Standard InChI | InChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16)/t6-/m1/s1 |
Standard InChI Key | BHZFZYLBVSWUMT-ZCFIWIBFSA-N |
Isomeric SMILES | C[C@@H]1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl |
SMILES | CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl |
Canonical SMILES | CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl |
Appearance | Solid powder |
Introduction
Quazinone is a heterocyclic compound derived from the quinazolinone family, a class of nitrogen-containing fused aromatic compounds. Quinazolinones are characterized by a benzene ring fused with a pyrimidine ring, with one or more keto groups in their structure. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities and pharmacological potential .
The structural versatility of quinazolinones allows for chemical modifications that enhance their biological activity. Substitutions at specific positions on the quinazolinone core significantly influence their pharmacological properties, making them a privileged scaffold in drug discovery .
Biological Activities
Quazinone and its derivatives exhibit a broad spectrum of biological activities due to their ability to interact with various biological targets. Below are some key activities:
Anticancer Activity
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Quinazolinones have been extensively studied as tyrosine kinase inhibitors (TKIs), targeting cancer cell proliferation pathways .
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Structural modifications, such as substitutions at positions 2 and 4, enhance cytotoxicity against cancer cell lines like HeLa and HT29 .
Antitubercular Activity
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Derivatives of quazinone have shown efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains. For example, benzoate derivatives were identified as promising candidates .
Antibacterial and Antifungal Activity
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Quazinone-based compounds demonstrate activity against Gram-positive and Gram-negative bacteria by inhibiting bacterial enzymes like DNA gyrase .
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Functionalized derivatives also show antifungal properties by disrupting fungal cell wall synthesis .
Anti-inflammatory and Analgesic Effects
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Substituents at positions 4 and 6 enhance anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX) .
Applications in Drug Development
Several approved drugs and experimental candidates are based on the quinazolinone scaffold:
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Anticancer Agents:
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Antimicrobial Agents:
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Central Nervous System Disorders:
Research Findings and Future Directions
Recent studies highlight the therapeutic potential of quazinone derivatives:
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Computational Studies: Molecular docking has identified quazinones as inhibitors of key enzymes like tyrosine kinases and bacterial DNA gyrase .
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Synthetic Advances: Improved synthetic methods allow for precise functionalization, enabling the development of hybrid molecules with dual pharmacological activities .
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Clinical Trials: Some quazinone-based drugs are undergoing clinical evaluation for cancer therapy and infectious diseases.
Future research aims to:
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Optimize SAR to improve potency and selectivity.
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Develop hybrid molecules combining multiple pharmacophores for synergistic effects.
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Explore novel therapeutic areas such as antidiabetic and antioxidant applications.
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